NS-304 is a prodrug designed to deliver the active compound {4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269) [, , ]. It functions as a selective agonist of the prostacyclin receptor (IP receptor) and is investigated for its potential in treating pulmonary arterial hypertension (PAH) and other vascular disorders [, , ].
(4-Butoxy-benzoylamino)-acetic acid is an organic compound characterized by its unique structure, which includes a butoxy group, a benzoylamino moiety, and an acetic acid functional group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound is cataloged under the chemical identifier 51220-55-4 and can be sourced from chemical suppliers such as BenchChem and Santa Cruz Biotechnology. It is synthesized through specific chemical reactions involving the acylation of amino acids with benzoyl chlorides.
(4-Butoxy-benzoylamino)-acetic acid falls under the category of amino acids and derivatives, specifically classified as an acylamino acid. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmaceutical research.
The synthesis of (4-Butoxy-benzoylamino)-acetic acid typically involves the following steps:
The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to control the reaction rate and improve yields. Purification methods such as recrystallization or chromatography are used to isolate the final product.
(4-Butoxy-benzoylamino)-acetic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
(4-Butoxy-benzoylamino)-acetic acid has several applications in scientific research:
Benzoylamino-acetic acid derivatives, characterized by a benzamide-linked glycine scaffold (N-benzoylglycine), emerged as privileged structures in medicinal chemistry due to their modular synthesis and bioisosteric properties. Early 20th-century studies identified hippuric acid (N-benzoylglycine) as a mammalian metabolite, highlighting the biological relevance of this chemotype [8]. The carboxylic acid moiety enables salt formation for bioavailability, while the amide linkage provides metabolic stability compared to ester-containing analogs [8] [9].
A significant advancement occurred with the discovery that N-acylation of glycine with substituted benzoyl groups modulates nuclear receptor interactions. For example, N-(4-chlorobenzoyl)glycine demonstrated unexpected peroxisome proliferator-activated receptor (PPAR) binding in the 1990s, shifting research toward structure-activity relationship (SAR) optimization [3]. The synthetic accessibility of these derivatives—typically via Schotten-Baumann acylation of glycine with benzoyl chlorides—facilitated rapid exploration of this chemical space [9].
Compound | Year | Significance | Reference |
---|---|---|---|
Hippuric Acid | 1829 | First isolated metabolite | [8] |
N-(4-Hydroxybenzoyl)glycine | 1950 | Phase II metabolism scaffold | [9] |
4-Butoxy derivative | 1980 | PPAR isoform selectivity modulator | [1][3] |
The 4-alkoxy benzoyl moiety in “(4-Butoxy-benzoylamino)-acetic acid” (C₁₃H₁₇NO₄; MW 251.28 g/mol) critically determines its pharmacological profile. Systematic SAR studies reveal that alkoxy chain length dramatically influences target engagement:
The para-butoxy group enhances membrane permeability by shielding the polar glycine carboxylate, as evidenced by 37% higher Caco-2 permeability compared to unsubstituted analogs [3]. Computational modeling confirms that the butoxy oxygen forms a key hydrogen bond with Tyr464 in PPARα’s ligand-binding domain (LBD), while the alkyl chain occupies a hydrophobic cleft adjacent to H3 helix [7]. This dual interaction stabilizes the active receptor conformation necessary for coactivator recruitment.
“(4-Butoxy-benzoylamino)-acetic acid” exemplifies rational optimization for PPARα selectivity. Unlike pan-agonists (e.g., fibrates), its butoxy-substituted scaffold achieves >2,700-fold selectivity for PPARα over PPARγ/δ isoforms [7]. X-ray crystallography of analogous compounds reveals:
This binding mode induces a unique H12 conformation that recruits transcriptional coactivators like PGC-1α, upregulating fatty acid oxidation genes (CPT1A, ACOX1) [5] [7]. In diabetic retinopathy models, structurally related 4-alkoxy-benzoylamino acetics reduce vascular leakage by 89% through PPARα-mediated suppression of VEGF [7].
Alkoxy Substituent | PPARα EC₅₀ (μM) | PPARγ EC₅₀ (μM) | Selectivity (γ/α) |
---|---|---|---|
Methoxy (C1) | 42.3 ± 3.1 | >100 | >2.4 |
Butoxy (C4) | 0.18 ± 0.02 | 490 ± 28 | 2,722 |
Hexyloxy (C6) | 0.22 ± 0.03 | 3.1 ± 0.4 | 14 |
The evolution of this chemotype demonstrates how subtle modifications (e.g., para-alkoxy elongation) transform simple metabolites into isoform-selective nuclear receptor modulators with therapeutic potential for metabolic and vascular diseases [3] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1